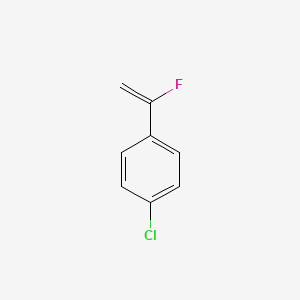

Benzene, 1-chloro-4-(1-fluoroethenyl)-

Overview

Description

“Benzene, 1-chloro-4-(1-fluoroethenyl)-” is a chemical compound with the molecular formula C8H6ClF. It is used in the field of pharmaceutical research and development. It is also known as 1-Chloro-4-(1-phenylvinyl)benzene .

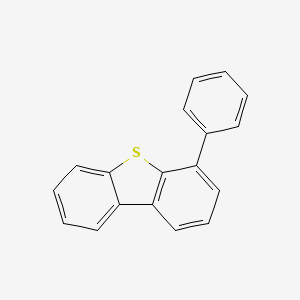

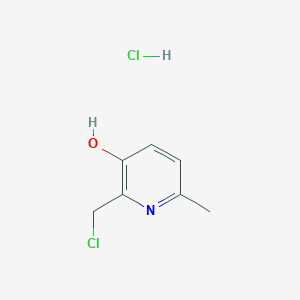

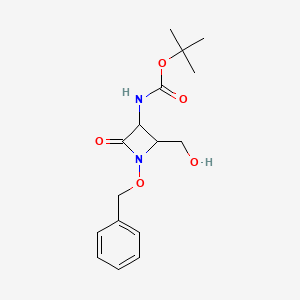

Molecular Structure Analysis

The molecular structure of “Benzene, 1-chloro-4-(1-fluoroethenyl)-” consists of a benzene ring with a chlorine atom and a fluoroethenyl group attached to it . The exact 3D structure can be viewed using specific software .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Benzene, 1-chloro-4-(1-fluoroethenyl)-, also known as 1-(4-Chlorophenyl)-1-fluoroethene:

Environmental Chemistry

Researchers in environmental chemistry study this compound to understand its behavior and impact in the environment. Its persistence and potential toxicity are of interest, leading to studies on its degradation pathways and interactions with environmental components .

Analytical Chemistry

In analytical chemistry, Benzene, 1-chloro-4-(1-fluoroethenyl)- is used as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, such as gas chromatography and mass spectrometry .

Toxicology Studies

Toxicologists study the effects of 1-(4-Chlorophenyl)-1-fluoroethene on biological systems. Understanding its toxicity, metabolic pathways, and potential health risks is crucial for developing safety guidelines and regulatory standards .

Mechanism of Action

Target of Action

Similar compounds, such as those in the triazole family, are known to interact with various enzymes and receptors in the body .

Mode of Action

“Benzene, 1-chloro-4-(1-fluoroethenyl)-” likely undergoes nucleophilic aromatic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks an aromatic ring, replacing one of the substituents

Biochemical Pathways

The compound likely affects the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellins synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

Similar compounds, such as those in the triazole family, are known to have good absorption and distribution profiles, with metabolism and excretion varying based on the specific compound .

Result of Action

Similar compounds, such as those in the triazole family, are known to have various effects, including growth regulation and stress protection .

properties

IUPAC Name |

1-chloro-4-(1-fluoroethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJVIQZHFQECLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456845 | |

| Record name | Benzene, 1-chloro-4-(1-fluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-chloro-4-(1-fluoroethenyl)- | |

CAS RN |

106263-12-1 | |

| Record name | Benzene, 1-chloro-4-(1-fluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

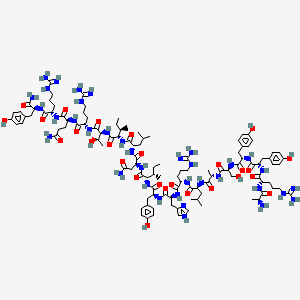

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.